
Homomineldine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homomineldine is a chemical compound that belongs to the class of heterocyclic compounds. It is a pyridine derivative and has been found to have significant potential in the field of scientific research.
Mécanisme D'action
The exact mechanism of action of Homomineldine is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Homomineldine has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been found to have potential as an anti-bacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
Homomineldine has several advantages as a research compound. It is relatively easy to synthesize, and its chemical structure is well-defined. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Homomineldine. One area of research could be to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research could be to explore its potential as an anti-bacterial agent and its use in the development of new antibiotics. Additionally, further research could be done to investigate its potential as an anti-cancer drug and its use in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of Homomineldine involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst. The reaction results in the formation of 4-ethyl-2-methyl-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylic acid ethyl ester, which is then subjected to cyclization in the presence of a base. The final product obtained is Homomineldine.
Applications De Recherche Scientifique
Homomineldine has been found to have significant potential in the field of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential as an anti-cancer drug.
Propriétés
Numéro CAS |
112969-65-0 |
|---|---|
Nom du produit |
Homomineldine |
Formule moléculaire |
C19H21BrN2O4 |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
(E)-4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C17H19BrN2.C2H2O4/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14;3-1(4)2(5)6/h3,5-11,13H,4,12H2,1-2H3;(H,3,4)(H,5,6)/b17-6+; |
Clé InChI |
GCDKFLJBPHHYNR-ZDEOBDHWSA-N |
SMILES isomérique |
CN(C)CC/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.C(=O)(C(=O)O)O |
SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O |
Synonymes |
homomineldine homozimelidine homozimelidine oxalate (1:1), (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




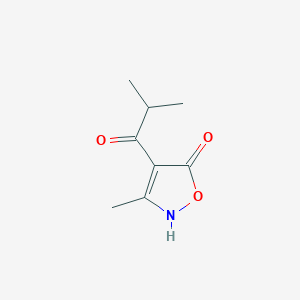


![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
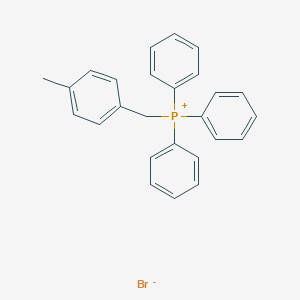

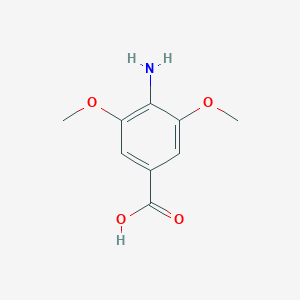
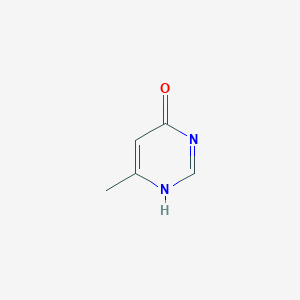



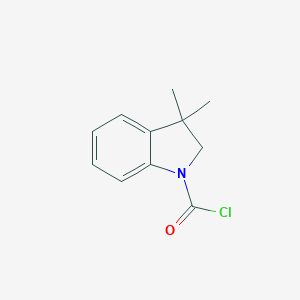
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)